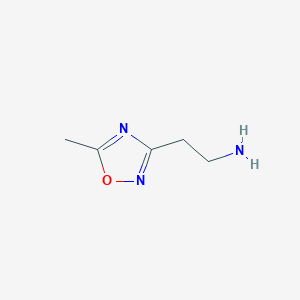

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound belonging to the oxadiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of amidoximes with isatoic anhydrides. This reaction can be carried out in a NaOH-DMSO medium at ambient temperature, allowing for the formation of the oxadiazole ring. The reaction proceeds without the need for protective groups, making it an efficient one-pot method.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted oxadiazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary area of application for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine is in pharmaceutical development . The oxadiazole moiety has been associated with significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown enhanced cytotoxicity against leukemia cells when compared to standard treatments like doxorubicin.

- Neurological Disorders : The compound interacts with trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neurodegenerative diseases. Compounds targeting TAAR1 may offer therapeutic benefits for conditions such as depression and anxiety disorders.

Biological Research

In biological research, this compound serves as a tool for studying interactions with macromolecules:

- Protein Interactions : The compound's structure allows it to bind effectively with proteins and nucleic acids. Interaction studies are ongoing to elucidate its binding properties with various biological targets.

Materials Science

The stability and reactivity of this compound make it valuable in the development of new materials:

- Polymers and Dyes : Due to its unique chemical properties, the compound is being explored for use in synthesizing new polymers and dyes that could have applications in various industries.

Case Study 1: Cancer Therapy

A study highlighted that derivatives of oxadiazole compounds demonstrated enhanced cytotoxicity against leukemia cell lines. The presence of the oxadiazole moiety was crucial for this activity, suggesting that structural modifications can lead to improved therapeutic efficacy.

Case Study 2: Neurological Applications

Research into TAAR1 agonists indicated potential benefits in treating mood disorders. N-methyl derivatives of this compound have been proposed as candidates for further development due to their ability to modulate neurotransmitter systems effectively.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Enhanced cytotoxicity against leukemia cells |

| Neurological Disorders | Potential treatment for depression via TAAR1 modulation | |

| Biological Research | Protein Interaction Studies | Binding studies with various biological targets underway |

| Materials Science | Development of Polymers and Dyes | Exploring new materials based on stability and reactivity |

Wirkmechanismus

The mechanism by which 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-(1,2,4-Oxadiazol-5-yl)anilines

5-Methyl-1,2,4-oxadiazole derivatives

3-(4-Bromomethylphenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable candidate for further research and development.

Biologische Aktivität

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine, often referred to as N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine, is a compound characterized by its unique oxadiazole ring structure. This compound has garnered attention in the scientific community due to its diverse biological activities, which include anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H12N4O with a molecular weight of 177.63 g/mol. The oxadiazole ring contributes significantly to the compound's reactivity and biological activity. The presence of nitrogen and oxygen atoms in the ring allows for hydrogen bonding interactions with biological macromolecules, enhancing its potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- Trace Amine Associated Receptor 1 (TAAR1) : this compound acts as an agonist for TAAR1, leading to a cascade of intracellular signaling events that can influence various physiological processes .

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase activity, resulting in increased levels of monoamines. This effect may contribute to its neuroprotective properties .

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies indicate that compounds similar to this compound show cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). IC50 values have been reported in the micromolar range .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | HeLa | 2.41 |

| 16a | SK-MEL-2 | <0.75 |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties:

- Antibacterial Effects : Compounds have been tested against various bacterial strains with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

The ability of this compound to modulate neurotransmitter levels positions it as a candidate for neuroprotective therapies:

- Potential in Alzheimer's Disease : Preliminary studies suggest that this compound may help mitigate tau pathology associated with Alzheimer's disease by modulating neurotransmitter systems .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of various oxadiazole derivatives on human leukemia cell lines (CEM and MT-4). Results indicated that certain derivatives exhibited cytotoxicity greater than traditional chemotherapeutics like doxorubicin .

- Neuroprotection in Animal Models : Animal studies have shown that compounds similar to this compound can reduce neuronal damage in models of neurodegenerative diseases by enhancing monoaminergic signaling pathways .

Eigenschaften

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(2-3-6)8-9-4/h2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLOHWGMUMUSKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.